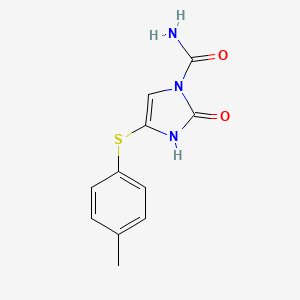
2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C11H11N3OS This compound is known for its unique structure, which includes an imidazole ring, a carboxamide group, and a p-tolylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide typically involves the reaction of an appropriate imidazole derivative with p-tolylthiol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like chloroform. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The p-tolylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-4-(phenylthio)-2,3-dihydro-1H-imidazole-1-carboxamide
- 2-Oxo-4-(methylthio)-2,3-dihydro-1H-imidazole-1-carboxamide
- 2-Oxo-4-(ethylthio)-2,3-dihydro-1H-imidazole-1-carboxamide
Uniqueness
2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide is unique due to the presence of the p-tolylthio group, which imparts specific chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H11N3O2S |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)sulfanyl-2-oxo-1H-imidazole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)17-9-6-14(10(12)15)11(16)13-9/h2-6H,1H3,(H2,12,15)(H,13,16) |
Clave InChI |
OTXTUNARQWHCJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CN(C(=O)N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



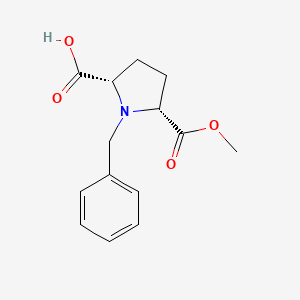
![2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole](/img/structure/B12820371.png)
![3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid](/img/structure/B12820375.png)
![5-[(3R,5R,8R,9S,10R,13R,14R,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820390.png)
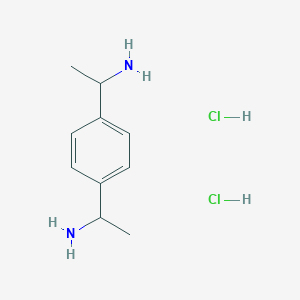


![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B12820423.png)
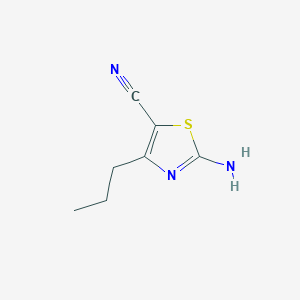
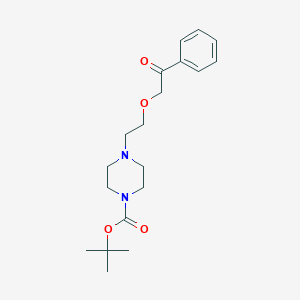
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)


